Product packaging for Tubacin(Cat. No.:CAS No. 1350555-93-9)

Tubacin

Cat. No.: B1663706
CAS No.: 1350555-93-9
M. Wt: 721.9 g/mol
InChI Key: BHUZLJOUHMBZQY-YXQOSMAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Histone Deacetylase Inhibitors (HDACIs) in Biological Research

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. scispace.comresearchgate.net They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and generally suppressing gene transcription. nih.gov Beyond histones, HDACs can also deacetylate a wide array of non-histone proteins, including transcription factors and chaperones, thereby influencing their stability and function. nih.govnih.govaacrjournals.org

The human HDAC family is composed of 18 enzymes, categorized into four classes based on their structure and function. aacrjournals.org Classes I, II, and IV consist of zinc-dependent enzymes, while Class III, known as sirtuins, are NAD+-dependent. researchgate.netaacrjournals.org

Class I: Includes HDAC1, 2, 3, and 8. aacrjournals.org

Class II: Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10). aacrjournals.org

Class III: Sirtuins (SIRT1-7).

Class IV: Contains only HDAC11. aacrjournals.org

Given their central role in regulating cellular activities, the dysfunction of HDACs has been implicated in a range of diseases, including cancer and neurodegenerative disorders. scispace.comnih.gov This has led to the development of Histone Deacetylase Inhibitors (HDACIs), a structurally diverse group of compounds that block the activity of these enzymes. nih.gov By inhibiting HDACs, HDACIs can induce the accumulation of acetylated proteins, leading to effects such as cell cycle arrest and apoptosis (programmed cell death) in transformed cells. nih.gov While some HDACIs, known as pan-HDAC inhibitors, target multiple HDAC enzymes, others are designed to be selective for specific isoforms, allowing for more targeted investigation of individual HDAC functions. researchgate.netnih.gov

Discovery and Initial Characterization of Tubacin

This compound was identified through a multidimensional, chemical genetic screen of 7,392 small molecules designed to find compounds that could selectively inhibit α-tubulin deacetylation without affecting global histone acetylation. pnas.org This screening effort led to the discovery of this compound as the first highly selective, cell-permeable, and reversible inhibitor of Histone Deacetylase 6 (HDAC6). pnas.orgselleckchem.com

Initial characterization studies revealed that this compound is a potent inhibitor of HDAC6, exhibiting an IC50 value of 4 nM in cell-free assays. selleckchem.commedchemexpress.com A key finding was its remarkable selectivity; it is approximately 350-fold more selective for HDAC6 over HDAC1, a Class I histone deacetylase. selleckchem.commedchemexpress.com This selectivity is crucial as it allows researchers to dissect the specific functions of HDAC6 from those of other HDACs.

In cellular assays, this compound was shown to increase the levels of acetylated α-tubulin at a half-maximum effective concentration (EC50) of 2.5 μM. pnas.orgapexbt.com Importantly, this occurred without a corresponding increase in histone acetylation, confirming its selectivity for the cytoplasmic substrate of HDAC6 over nuclear histones. pnas.orgtocris.com Further studies established that this compound specifically targets one of the two catalytic domains within the HDAC6 enzyme. pnas.org A structurally similar but inactive analog, Nilthis compound, which lacks the hydroxamic acid group necessary for inhibiting the zinc-dependent enzyme, was also identified and is frequently used as a negative control in experiments. researchgate.netnih.govpnas.org

PropertyValueReference
Target Enzyme Histone Deacetylase 6 (HDAC6) pnas.orgapexbt.com
IC50 (cell-free) 4 nM selleckchem.commedchemexpress.com
Selectivity ~350-fold over HDAC1 selleckchem.commedchemexpress.com
Cellular EC50 (α-tubulin acetylation) 2.5 μM pnas.orgapexbt.com
Effect on Histone Acetylation None pnas.orgtocris.com
Mechanism Reversible Inhibition pnas.orgapexbt.com

Significance as a Research Tool and Chemical Probe in Epigenetics and Cell Biology

The high selectivity of this compound for HDAC6 has established it as an indispensable chemical probe in cell biology and epigenetics. chemicalprobes.org By specifically inhibiting HDAC6, this compound allows researchers to investigate the unique biological roles of this particular enzyme, distinguishing its functions from the broader effects of pan-HDAC inhibitors like SAHA (Vorinostat). researchgate.netnih.gov

HDAC6 is a unique, primarily cytoplasmic enzyme known to deacetylate non-histone proteins, most notably α-tubulin, a key component of microtubules. apexbt.comelsevierpure.com this compound's ability to induce hyperacetylation of α-tubulin has been instrumental in studying microtubule-dependent processes. pnas.org Research using this compound has demonstrated that inhibiting HDAC6 and increasing tubulin acetylation can impact cell motility, a critical factor in cancer metastasis. pnas.orgnih.gov

Furthermore, HDAC6 is involved in the cellular stress response, specifically in the degradation of misfolded proteins via the aggresome pathway. nih.gov this compound has been used as a tool to explore this process, showing that HDAC6 inhibition can disrupt the clearance of toxic protein aggregates. nih.gov While this compound's physicochemical properties make it more suitable as a laboratory research tool than a therapeutic drug, its use has significantly advanced the understanding of HDAC6 biology and validated HDAC6 as a potential target for various diseases. chemicalprobes.orgresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H43N3O7S B1663706 Tubacin CAS No. 1350555-93-9

Properties

IUPAC Name

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUZLJOUHMBZQY-YXQOSMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537049-40-4
Record name Tubacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537049-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Molecular Targets

Interaction with Non-Histone Substrates

Heat Shock Protein 90 (Hsp90)

Tubacin's inhibition of HDAC6 leads to the hyperacetylation of Heat Shock Protein 90 (Hsp90). wikidata.orgnih.govmims.comciteab.comuni.lumatilda.science HDAC6 is known to deacetylate Hsp90, and its inhibition by this compound consequently increases the levels of acetylated Hsp90. mims.comuni.lu The hyperacetylation of Hsp90 has been shown to impair its chaperone function, which is critical for the proper folding and stability of many client proteins. nih.govciteab.com This impairment can result in the degradation of Hsp90 client proteins. nih.govmims.comciteab.comuni.lu For instance, this compound-induced Hsp90 hyperacetylation has been observed to decrease the binding affinity of Hsp90 to the Japanese Encephalitis Virus (JEV) NS5 protein, thereby affecting viral replication. wikidata.orgciteab.com Additionally, this compound treatment has been shown to protect islet function against dexamethasone-induced injury by disrupting Hsp90's binding to the glucocorticoid receptor (GR) and subsequently triggering GR protein degradation. uni.lu

Cortactin

Cortactin, an F-actin-binding protein, is another key substrate of HDAC6. nih.govjcpjournal.orglabsolu.caguidetopharmacology.orgguidetopharmacology.orguni.lunih.govnih.gov HDAC6-mediated deacetylation of cortactin plays a role in regulating actin remodeling and cell motility by enhancing cortactin's binding to F-actin, which promotes actin polymerization and network formation. guidetopharmacology.orgguidetopharmacology.orguni.lu By inhibiting HDAC6, this compound can suppress the increase in F-actin staining induced by HDAC6 overexpression and influence cortactin acetylation. guidetopharmacology.orguni.lu Research indicates that HDAC6's effects on cortactin and α-tubulin are important for macrophage infiltration and phagocytosis. guidetopharmacology.org However, some studies have noted that this compound may not consistently increase cortactin acetylation or affect endothelial sprouting in all contexts. labsolu.ca

Tau Protein

Histone deacetylase 6 (HDAC6) interacts with tau protein, a microtubule-associated protein implicated in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease (AD). jcpjournal.orgwikipedia.orgnih.govuni.lu Elevated levels of HDAC6 have been observed in the brains of AD patients. jcpjournal.orgwikipedia.orgnih.gov The interaction between HDAC6 and tau is mediated by the microtubule-binding domain on tau and the Ser/Glu tetradecapeptide domain on HDAC6. jcpjournal.orgnih.gov Although this compound does not disrupt the direct interaction between HDAC6 and tau, it has been shown to attenuate site-specific tau phosphorylation, such as at T231. hznu.edu.cnjcpjournal.orgwikipedia.orgnih.gov This attenuation of tau phosphorylation is hypothesized to potentially reduce neurofibrillary tangle formation in AD. wikipedia.org Furthermore, inhibition of HDAC6 by this compound has demonstrated the ability to rescue microtubule defects that are caused by tau overexpression. uni.lu

Peroxiredoxins

Peroxiredoxins (Prx) I and Prx II have been identified as specific targets of HDAC6. nih.govmims.comnih.gov These proteins are crucial antioxidant enzymes that primarily function in the reduction of hydrogen peroxide (H₂O₂). mims.com In the absence of active HDAC6, the acetylated form of peroxiredoxins accumulates. mims.com This acetylation of Prx enhances their reducing activity, increases their resistance to superoxidation, and improves their resistance to transitioning into high-molecular-mass complexes. mims.com this compound has been shown to protect prostate cancer cells from H₂O₂-induced death through the acetylation of peroxiredoxins. wikidata.orgfishersci.comcenmed.com The interplay between HDAC6 and peroxiredoxins highlights a mechanism for modulating intracellular redox status, suggesting potential therapeutic avenues for conditions involving oxidative stress. mims.com

Beta-Catenin

Beta-catenin is a multifunctional protein involved in cell-cell adhesion and Wnt signaling, and it is also a cytoplasmic non-histone protein deacetylated by HDAC6. citeab.comnih.govnih.govnih.govneobioscience.com Treatment with this compound, as an HDAC6 inhibitor, leads to a notable increase in the levels of acetylated Lys49 beta-catenin. nih.govnih.gov The acetylation status of Lys49 on beta-catenin can influence its affinity for various transcription cofactors, such as T-cell factor (TCF). neobioscience.com Research indicates that HDAC6 inhibition can reduce the nuclear translocation of beta-catenin that is induced under hypoxic conditions. neobioscience.com Furthermore, deacetylated beta-catenin has been observed to recruit transcription repressors like COUP-TFII, which can inhibit the transcription of oxidative phosphorylation (OXPHOS)-related genes, leading to mitochondrial suppression during hypoxia in hepatocellular carcinoma (HCC) cells. nih.govneobioscience.com

Induction of Aggresome Pathway Disruption

This compound's selective inhibition of HDAC6 plays a significant role in disrupting the aggresome pathway, a critical cellular mechanism for the degradation of misfolded proteins.

Accumulation of Polyubiquitinated Misfolded Proteins

The aggresome pathway serves as an alternative protein degradation system for misfolded proteins that evade the proteasome. wikipedia.orgnih.govebiohippo.comwikipedia.orgguidetopharmacology.orgfishersci.caabcam.comsscmaterials.comcardiff.ac.uk HDAC6 is a central component of this pathway, responsible for recruiting polyubiquitinated proteins to dynein motors and facilitating their transport to aggresomes for subsequent degradation. wikipedia.orgnih.govebiohippo.comwikipedia.orgfishersci.casscmaterials.comcardiff.ac.uk this compound disrupts this process by inhibiting the interaction between HDAC6 and dynein. wikidata.orgwikipedia.orgnih.govebiohippo.comsscmaterials.com This disruption leads to a marked accumulation of polyubiquitinated misfolded proteins within the cell. wikidata.orgwikipedia.orgnih.govebiohippo.comwikipedia.orgguidetopharmacology.orgfishersci.caabcam.comsscmaterials.comcardiff.ac.uk The accumulation of these misfolded proteins contributes to increased cellular stress and can ultimately induce apoptosis. wikipedia.orgebiohippo.comwikipedia.orgguidetopharmacology.orgfishersci.caabcam.comsscmaterials.com Moreover, this compound has been shown to synergize with proteasome inhibitors, such as bortezomib, to further enhance the accumulation of polyubiquitinated proteins and amplify apoptotic responses. wikidata.orgwikipedia.orgebiohippo.comwikipedia.orgfishersci.caabcam.comsscmaterials.comcardiff.ac.uk A key effect of this compound is the increase in α-tubulin acetylation, a modification linked to the disruption of the aggresome pathway and its associated cellular responses. wikidata.orgfishersci.comhznu.edu.cnwikipedia.orgguidetopharmacology.orgnih.govcenmed.comebiohippo.comguidetopharmacology.orgfishersci.cacardiff.ac.ukcenmed.com

Data Tables

The following tables summarize key research findings related to this compound's activity and effects on various proteins.

Table 1: this compound's Inhibitory Activity on Histone Deacetylases

EnzymeIC₅₀ Value (nM)SelectivityReference
HDAC64~350-fold over HDAC1 wikidata.orgfishersci.comhznu.edu.cn
HDAC11400 (1.4 µM)- fishersci.com

Table 2: Effects of this compound on Molecular Targets and Cellular Processes

Molecular Target/ProcessEffect of this compoundKey FindingsReferences
Heat Shock Protein 90 (Hsp90) Induces hyperacetylationImpairs Hsp90 chaperone function, leads to degradation of Hsp90 client proteins (e.g., JEV NS5, GR). wikidata.orgnih.govmims.comciteab.comuni.lumatilda.science
Cortactin Affects acetylation statusCan suppress F-actin staining; role in macrophage migration. guidetopharmacology.orgguidetopharmacology.orguni.lu
Tau Protein Attenuates phosphorylationDoes not disrupt HDAC6-tau interaction but reduces site-specific tau phosphorylation (e.g., T231); rescues microtubule defects. hznu.edu.cnjcpjournal.orgwikipedia.orgnih.govuni.lu
Peroxiredoxins (Prx) Induces acetylationProtects prostate cancer cells from H₂O₂-induced death; increases Prx reducing activity. wikidata.orgfishersci.commims.comcenmed.com
Beta-Catenin Increases Lys49 acetylationDecreases nuclear translocation of beta-catenin under hypoxia; affects interaction with cofactors. nih.govnih.govnih.govneobioscience.com
Aggresome Pathway Disrupts functionInhibits HDAC6-dynein interaction, leading to accumulation of polyubiquitinated misfolded proteins. wikidata.orgwikipedia.orgnih.govebiohippo.comwikipedia.orgguidetopharmacology.orgfishersci.caabcam.comsscmaterials.comcardiff.ac.uk
α-Tubulin Induces hyperacetylationStabilizes microtubules; linked to aggresome pathway disruption. wikidata.orgfishersci.comhznu.edu.cnwikipedia.orgguidetopharmacology.orgnih.govcenmed.comebiohippo.comguidetopharmacology.orgfishersci.cacardiff.ac.ukcenmed.com

Cellular and Molecular Responses to Tubacin Treatment

Effects on Cellular Proliferation and Viability

Tubacin has demonstrated significant anti-proliferative effects across a spectrum of cancer cell types, most notably in hematological malignancies. plos.orgnih.gov In acute lymphoblastic leukemia (ALL), this compound inhibits the growth of both pre-B and T-cell ALL cells in a dose-dependent manner. plos.org Studies have shown that treatment with this compound for 72 hours results in a significant reduction in cell viability, with 50% inhibitory concentrations (IC50) in the low micromolar range for various ALL cell lines. plos.org For instance, the IC50 values for Jurkat, Loucy, Nalm-6, and REH cells have been reported to be 2.0 µM, 1.2 µM, 1.2 µM, and 1.4 µM, respectively. plos.org A notable therapeutic window exists, as this compound shows a greater anti-proliferative effect on ALL cells compared to normal hematopoietic cells. nih.govnih.gov Similarly, in multiple myeloma (MM) cells, both drug-sensitive and drug-resistant variants, this compound significantly inhibits cell growth with IC50 values ranging from 5-20 μM after 72 hours of treatment. nih.gov The inhibitory effect of this compound on cell proliferation is not limited to hematological cancers; it has also been observed in urothelial cancer cell lines, with IC50 values between 6 and 12 µM. mdpi.com

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
JurkatT-cell Acute Lymphoblastic Leukemia2.072 plos.org
LoucyT-cell Acute Lymphoblastic Leukemia1.272 plos.org
Nalm-6B-cell Acute Lymphoblastic Leukemia1.272 plos.org
REHB-cell Acute Lymphoblastic Leukemia1.472 plos.org
Multiple Myeloma (various)Multiple Myeloma5-2072 nih.gov
Urothelial Cancer (various)Urothelial Carcinoma6-12Not Specified mdpi.com

Induction of Apoptosis

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Treatment with this compound leads to the activation of apoptotic pathways in both pre-B and T-cell ALL cells within 12 hours. nih.govnih.gov This induction of apoptosis is a key contributor to the observed reduction in cancer cell viability.

The apoptotic cascade initiated by this compound involves the activation of caspases, a family of proteases that are central executioners of apoptosis. plos.orgnih.gov In multiple myeloma cells, this compound-induced apoptosis is characterized by the activation of these caspase pathways. nih.gov Similarly, in transformed cells, the combination of this compound with other anticancer agents leads to a more potent activation of the intrinsic apoptotic pathway, which is caspase-dependent. oncotarget.comresearchgate.net

A hallmark of caspase-mediated apoptosis is the cleavage of Poly(ADP-ribose) Polymerase (PARP), a protein involved in DNA repair. nih.gov Following this compound treatment in ALL cells, the cleavage of PARP is consistently observed, serving as a biochemical marker of apoptosis. plos.orgnih.gov This PARP cleavage is also seen in Jurkat cells treated with this compound. plos.org The combination of this compound with other agents like SAHA or etoposide (B1684455) in transformed LNCaP cells also results in a dramatic decrease in full-length PARP and an increase in its cleaved fragment. oncotarget.com

Interestingly, the signaling pathways leading to apoptosis upon this compound treatment can differ between cancer types. In ALL cells, this compound induces apoptosis through a Stress-Activated Protein Kinase/Jun amino-terminal Kinase (SAPK/JNK)-independent pathway. plos.org This is a distinct mechanism compared to what has been observed in multiple myeloma cells, where the SAPK/JNK pathway is activated in response to the accumulation of polyubiquinated proteins. plos.orgnih.gov In ALL cells, while this compound treatment does lead to the accumulation of polyubiquinated proteins, it does not result in the activation of the SAPK/JNK signaling pathway. plos.orgnih.gov

Regulation of Cellular Signaling Pathways

This compound's influence extends to the modulation of critical cellular signaling pathways that govern cell survival and proliferation.

The impact of this compound on the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, a crucial regulator of cell survival, appears to be context- and cell-type-dependent. In some cancer cell lines, inhibition of HDAC6 has been associated with a time-dependent increase in the phosphorylation of Akt (P-Akt), which is a pro-survival signal. This suggests a potential adaptive resistance mechanism in tumor cells to HDAC6 inhibition. Conversely, studies in human neural progenitor cells treated with HDAC6 inhibitors, including this compound, have shown decreased phosphorylation of β-catenin, a downstream target of Akt.

Furthermore, the stability of Akt itself is influenced by Hsp90, a chaperone protein that is a substrate of HDAC6. nih.gov By inhibiting HDAC6, this compound can lead to the hyperacetylation of Hsp90, potentially affecting its chaperone function and, consequently, the stability and activity of client proteins like Akt. nih.gov In a study on bladder cancer cells, treatment with this compound in combination with radiation did not alter the phosphorylation levels of PTEN or AKT. This indicates that in certain cellular contexts, this compound's effects may be independent of the PI3K-Akt pathway. The varied observations highlight the complexity of the cellular response to this compound and suggest that its modulation of the PI3K-Akt pathway is not universal but rather dependent on the specific cellular background.

Impact on MAPK/ERK Signaling

This compound has been shown to modulate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway, which is a critical cascade in regulating cellular processes like proliferation and migration. Research indicates that this compound can down-regulate the expression levels of phosphorylated ERK (p-ERK) in fibroblasts that have been stimulated with transforming growth factor-beta 1 (TGF-β1). This suggests that this compound can interfere with the signaling pathways that promote pathological wound repair and scar formation. In a different context, low concentrations of this compound were found to promote the proliferation and enhance the mechanical properties of bone marrow stromal stem cells (BMSCs). This proliferative effect was linked to the activation of the ERK pathway, as the effects could be suppressed by an ERK inhibitor.

Alteration of Endothelial Nitric Oxide Synthase (eNOS) Expression and Nitric Oxide Production

This compound significantly impacts the expression of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO), key elements in maintaining vascular homeostasis. ashpublications.orgresearchgate.net Studies have demonstrated that this compound dramatically increases eNOS expression in various endothelial cell lines. ashpublications.orgresearchgate.net This leads to a corresponding increase in the production of NO. ashpublications.org

Interestingly, the mechanism behind this up-regulation of eNOS is not linked to this compound's primary function as a histone deacetylase 6 (HDAC6) inhibitor. ashpublications.org Instead, this compound enhances the stability of eNOS messenger RNA (mRNA) transcripts. ashpublications.org By preventing the degradation of these transcripts, this compound ensures more sustained protein expression. ashpublications.org This effect is potent enough to counteract the pro-inflammatory cytokine-induced degradation of eNOS transcripts, thereby mitigating endothelial dysfunction. ashpublications.org

Influence on Hsp90-Viral Protein Interactions

This compound exerts a notable influence on the interaction between Heat shock protein 90 (Hsp90) and viral proteins, which is crucial for the replication of certain viruses. In studies involving the Japanese Encephalitis Virus (JEV), this compound treatment was found to induce hyperacetylation of Hsp90, a known substrate of HDAC6. nih.govnih.gov This hyperacetylation impairs the chaperone activity of Hsp90, leading to a reduction in its interaction with the JEV non-structural protein 5 (NS5). nih.govnih.gov The NS5 protein is essential for viral RNA replication. nih.gov By disrupting the Hsp90-NS5 complex, this compound treatment suppresses NS5 expression and the synthesis of the viral genome, ultimately reducing the replication of the virus. nih.govnih.gov

Na+/K+-ATPase Activity Modulation

This compound treatment can indirectly modulate the activity of the Na+/K+-ATPase enzyme. The mechanism is linked to this compound's primary effect: the inhibition of HDAC6, which leads to an accumulation of acetylated α-tubulin in the cell. ashpublications.org Research has shown that this acetylated tubulin can form a complex with the cytosolic Na+/K+-ATPase pump, which in turn inhibits the enzyme's activity. ashpublications.orgnih.gov This hypothesis is supported by findings where the apoptosis-inducing effects of this compound in acute lymphoblastic leukemia (ALL) cells were partially reversed by treatment with sodium glutamate (B1630785). ashpublications.org Sodium glutamate is known to dissociate the Na+/K+-ATPase complex from acetylated tubulin, thereby restoring its enzymatic function. ashpublications.org These results suggest that this compound can induce cellular effects through a novel pathway dependent on Na+/K+-ATPase activity. ashpublications.org

Impact on Gene Expression and Cell Cycle Progression

Absence of Direct Effects on Global Gene Expression Patterns

The impact of this compound on global gene expression appears to be minimal compared to pan-HDAC inhibitors. One study using genome-wide transcriptional profiling found that under conditions where this compound significantly increased α-tubulin acetylation, it did not alter global gene expression patterns in mouse embryonic stem cells. nih.gov The gene expression profile of this compound-treated cells showed more similarity to the control group than to cells treated with the pan-HDAC inhibitor Trichostatin A (TSA). researchgate.netnih.gov However, other research has noted that in certain contexts, such as in LNCaP prostate cancer cells, this compound treatment alone did lead to the down-regulation of 72 genes, with a significant portion being involved in the cell cycle. pnas.org Furthermore, while this compound alone may induce few transcriptional changes, it can synergize with other compounds like erastin (B1684096) to dramatically alter the expression of large groups of genes. nih.gov

Lack of Significant Impact on Cell Cycle Progression

Consistent with its limited effect on global gene expression, several studies have reported that this compound does not have a significant impact on cell cycle progression. ashpublications.orgnih.gov In studies on acute lymphoblastic leukemia cells and mouse embryonic stem cells, treatment with this compound did not result in cell cycle arrest, an effect commonly observed with pan-HDAC inhibitors like TSA. ashpublications.orgnih.gov This distinction suggests that the effects of pan-HDAC inhibitors on the cell cycle are likely due to the inhibition of deacetylases involved in chromatin remodeling rather than the tubulin-specific deacetylase activity of HDAC6. nih.gov However, it is important to note that contrasting findings exist, with some research on transformed cells reporting this compound-mediated cell cycle arrest, indicating that its effects may be dependent on the specific cell type and conditions. pnas.org

Preclinical Investigations and Disease Model Applications

Oncology Research Applications

Preclinical research has demonstrated that Tubacin exhibits a significant antiproliferative effect on acute lymphoblastic leukemia (ALL) cells, showing greater efficacy against cancerous cells than normal hematopoietic cells. ashpublications.org Treatment with this compound induces apoptosis in both pre-B and T-cell ALL cell lines at low micromolar concentrations. ashpublications.orgnih.gov The mechanism of action involves the acetylation of α-tubulin, which occurs within 30 minutes of treatment, followed by an accumulation of polyubiquitinated proteins and cleavage of poly(ADP-ribose) polymerase (PARP). ashpublications.orgnih.gov

Notably, the signaling pathways activated by this compound in ALL cells appear to be distinct from those observed in multiple myeloma. ashpublications.org Research suggests that this compound's induction of apoptosis in ALL may be mediated through a novel pathway involving the Na+/K+ ATPase pump. mdpi.compnas.org The accumulation of acetylated tubulin is thought to inhibit the activity of the cytosolic Na+/K+ ATPase, contributing to apoptotic cell death. nih.govpnas.org

In vivo studies using SCID mice injected with pre-B ALL cells have shown that this compound can inhibit leukemic progression. mdpi.com Furthermore, this compound has been shown to enhance the effects of standard chemotherapy agents used in ALL treatment. ashpublications.org When combined with vincristine, dexamethasone, and L-asparaginase, this compound increased the survival of mice with primary leukemia cells from a patient with relapsed ALL. nih.gov

Table 1: Preclinical Findings of this compound in Acute Lymphoblastic Leukemia (ALL)

Finding Cell Lines/Model Key Outcomes Citation
Antiproliferative Effect Pre-B and T-cell ALL cell lines Higher effect on ALL cells than normal hematopoietic cells. ashpublications.org
Apoptosis Induction Pre-B and T-cell ALL cell lines Induced at low micromolar IC50 concentrations. ashpublications.orgnih.gov
Mechanism of Action ALL cell lines Increased α-tubulin acetylation, accumulation of polyubiquitinated proteins, PARP cleavage. ashpublications.orgnih.gov
In Vivo Efficacy SCID mice with Nalm-6 pre-B ALL cells Inhibited leukemic progression. mdpi.com
Chemotherapy Enhancement Primary ALL cells (in vitro and in vivo) Enhanced the effects of vincristine, dexamethasone, and L-asparaginase. nih.gov

In preclinical models of multiple myeloma (MM), this compound has been investigated for its ability to disrupt protein degradation pathways. nih.gov HDAC6, the target of this compound, plays a crucial role in the aggresome pathway, an alternative mechanism for the degradation of polyubiquitinated proteins. nih.gov By inhibiting HDAC6, this compound disrupts this pathway, leading to the accumulation of misfolded proteins and subsequent cell stress and apoptosis in MM cells. nih.gov

A key area of investigation has been the combination of this compound with proteasome inhibitors like bortezomib. nih.govmdpi.com The rationale for this combination is to simultaneously block both the proteasomal and aggresomal protein degradation pathways. nih.gov Studies have shown that this dual blockade leads to a synergistic enhancement of cytotoxicity in MM cells in vitro. nih.govresearchgate.net This combination induces a significant accumulation of ubiquitinated proteins, leading to substantial cell stress and apoptosis. nih.gov These findings provided a strong preclinical basis for the development of more drug-like HDAC6 inhibitors for clinical investigation in combination with proteasome inhibitors. mdpi.comunito.it

Table 2: Preclinical Findings of this compound in Multiple Myeloma (MM)

Finding Cell Lines/Model Key Outcomes Citation
Mechanism of Action MM cell lines Inhibition of HDAC6-mediated aggresome pathway, accumulation of polyubiquitinated proteins. nih.gov
Apoptosis Induction MM cell lines Induces apoptosis and decreases cell mobility. mdpi.com
Combination Therapy MM cells and primary bone marrow plasma cells Synergistic cytotoxicity with the proteasome inhibitor bortezomib. nih.gov
Synergistic Mechanism MM cell lines Dual blockade of proteasome and aggresome pathways enhances accumulation of ubiquitinated proteins and cell stress. nih.govresearchgate.net

In the context of bladder cancer, particularly tumors dependent on Fibroblast Growth Factor Receptor 3 (FGFR3) and the MYC oncogene, this compound has demonstrated significant antitumor activity. researchgate.netnih.gov Preclinical studies have shown that inhibition of HDAC6 by this compound leads to a reduction in the accumulation of mutant FGFR3. nih.govnih.gov

In tumor xenograft models, this compound was found to significantly impede tumor growth. nih.govucla.edu Its effectiveness was linked not only to the downregulation of mutant FGFR3 but also to a robust decrease in the levels of MYC and cyclin D1. researchgate.netnih.gov Furthermore, this compound treatment was associated with the induction of a DNA damage response and apoptosis, effects that were not observed with other HDAC6 inhibitors like tubastatin A or with HDAC6 deficiency alone. researchgate.netnih.gov This suggests that this compound possesses unique, potentially HDAC6-independent activities that contribute to its potent anti-tumor effects in this cancer type. nih.gov

Table 3: Preclinical Findings of this compound in Bladder Cancer

Finding Cell Lines/Model Key Outcomes Citation
Target Downregulation Bladder cancer cells with mutant FGFR3 Reduced accumulation of mutant FGFR3. nih.govnih.gov
Anti-proliferative Effects MEFs expressing FGFR3K644E plus MYC Strongly blocked proliferation and reduced viability. researchgate.netclinicaltrials.gov
In Vivo Tumor Growth Inhibition RT112 bladder cancer xenograft model Significantly impeded tumor growth. nih.govucla.edu
Unique Mechanisms Bladder cancer cells Caused robust downregulation of MYC and cyclin D1, induced DNA damage response and apoptosis. researchgate.netnih.gov

In research on triple-negative breast cancer (TNBC), a subtype that lacks estrogen, progesterone, and HER2 receptors, this compound has been explored as a potential agent to overcome therapeutic resistance. Specifically, studies have investigated its ability to sensitize non-mesenchymal TNBC cells to cysteine deprivation, an emerging therapeutic strategy.

An epigenetic compound library screening identified this compound as a molecule that can synergize with cysteine deprivation to induce cell death in these otherwise unresponsive TNBC cells. Interestingly, further investigation revealed that the knockout of HDAC6 did not replicate this synthetic lethality, suggesting that HDAC6 may not be the sole target responsible for this effect. Transcriptomic profiling indicated that this compound, in combination with the cysteine transport blocker erastin (B1684096), triggers a significant gene transcription program. This combined treatment leads to a disturbance in zinc homeostasis, driven by the activation of PKCγ, which appears to be a critical pathway for the observed synthetic lethality.

Table 4: Preclinical Findings of this compound in Triple-Negative Breast Cancer (TNBC)

Finding Cell Lines/Model Key Outcomes Citation
Sensitization to Cysteine Deprivation Non-mesenchymal TNBC cell lines Synergizes with cysteine deprivation to induce cell death.
HDAC6-Independent Effect Non-mesenchymal TNBC cell lines Knockout of HDAC6 did not mimic the synthetic lethality.
Mechanism of Action HCC38 and MDA-MB-436 TNBC cell lines Triggers an extensive gene transcriptional program in combination with erastin.
Key Signaling Pathway Non-mesenchymal TNBC cells Induces a disturbance of zinc homeostasis driven by PKCγ activation.

The role of HDAC6 and its inhibition has been a focus of preclinical research in various lymphomas and lymphoproliferative diseases. HDAC6 is reported to be overexpressed in both B- and T-cell lymphomas. mdpi.com In Burkitt's lymphoma cell lines, inhibition of HDAC6 activity by this compound was found to compromise cell migration and invasion. mdpi.com This effect was associated with the suppression of stromal cell-derived factor 1α (SDF-1α), a key chemokine involved in cell trafficking. mdpi.com

While the promising preclinical data for this compound in lymphoma models has been noted, its high lipophilicity has limited its progression into clinical investigations. mdpi.comnih.gov This has led to the development of derivative compounds with more favorable pharmacological properties. mdpi.com The findings with this compound, however, have helped to validate HDAC6 as a therapeutic target in lymphoproliferative disorders, stimulating further research into selective HDAC6 inhibitors for these diseases. mdpi.com

Table 5: Preclinical Findings of this compound in Lymphoma and Other Lymphoproliferative Diseases

Finding Cell Lines/Model Key Outcomes Citation
Target Expression B- and T-cell lymphomas HDAC6 is overexpressed. mdpi.com
Inhibition of Migration and Invasion Burkitt's lymphoma cell lines Compromised cell migration and invasion. mdpi.com
Mechanism of Action Burkitt's lymphoma cell lines Suppressed stromal cell-derived factor 1α (SDF-1α). mdpi.com
Developmental Limitation N/A High lipophilicity limited clinical development. mdpi.comnih.gov

In melanoma research, this compound has been utilized as a tool to understand the role of α-tubulin acetylation in cellular processes relevant to cancer progression. Studies in B16F1 melanoma cells have shown that this compound, by inhibiting HDAC6, induces significant microtubule hyperacetylation. researchgate.net This alteration in the cytoskeleton has been observed to affect the dynamics of microtubule growth and shortening. researchgate.net

Furthermore, in a model of metastatic melanoma, treatment with this compound was shown to induce the release of CD133+ extracellular vesicles. nih.gov These vesicles are thought to play a role in intercellular communication and the tumor microenvironment. The ability of this compound to modulate microtubule dynamics and extracellular vesicle release highlights the potential of targeting HDAC6 to interfere with processes critical for melanoma cell function and metastasis. nih.govresearchgate.net

Table 6: Preclinical Findings of this compound in Melanoma

Finding Cell Lines/Model Key Outcomes Citation
Microtubule Dynamics B16F1 melanoma cells Induced significant microtubule hyperacetylation and affected microtubule growth and shortening velocities. researchgate.net
Extracellular Vesicle Release FEMX-I metastatic melanoma cells Induced the release of CD133+ extracellular vesicles. nih.gov

Synergistic Effects with Established Chemotherapeutic Agents (e.g., Bortezomib)

The combination of this compound with the proteasome inhibitor Bortezomib has been investigated as a therapeutic strategy, primarily in multiple myeloma (MM). The rationale for this combination lies in targeting two distinct but complementary protein degradation pathways within cancer cells: the proteasome and the aggresome. Misfolded and ubiquitinated proteins are cleared by the proteasome, a process inhibited by Bortezomib. When the proteasome is inhibited, these proteins accumulate and are transported to the aggresome for disposal, a process dependent on the activity of histone deacetylase 6 (HDAC6). This compound, by inhibiting HDAC6, disrupts this alternative clearance pathway. nih.gov

This dual inhibition leads to a massive accumulation of toxic ubiquitinated proteins, inducing significant cell stress and triggering apoptosis. nih.govashpublications.org Research has demonstrated that this synergistic effect enhances the cytotoxicity of Bortezomib in MM cell lines. For instance, in RPMI8226 MM cells, while Bortezomib alone at concentrations of 5 nM and 10 nM resulted in 26% and 66% cell death respectively, the addition of 5 µM this compound increased cell death to 87% and 91%. nih.gov Similar synergistic cytotoxicity was observed in MM.1S cells. nih.gov This enhanced anti-MM activity is mediated through the activation of the c-Jun NH2-terminal kinase (JNK)/caspase pathway. nih.gov

Importantly, this combination has shown efficacy in plasma cells isolated from MM patients and can overcome the drug resistance conferred by the adherence of MM cells to bone marrow stromal cells. nih.govpnas.org The synergistic activity has also been observed in other cancer types, including ovarian cancer and Burkitt lymphoma cells. researchgate.netnih.gov This preclinical evidence provides a strong framework for the clinical evaluation of combined HDAC6 and proteasome inhibition to improve patient outcomes in multiple myeloma. nih.govpnas.org

Table 1: Synergistic Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines

Cell Line Bortezomib Concentration This compound Concentration % Cell Death (Bortezomib Alone) % Cell Death (Combination) Combination Index (CI)* Reference
RPMI8226 5 nM 5 µM 26% 87% 0.334 nih.gov
RPMI8226 10 nM 5 µM 66% 91% 0.370 nih.gov
MM.1S 2.5 nM 5 µM ~15% ~60% <1.0 nih.gov

A Combination Index (CI) of less than 1 indicates a synergistic effect.

Neurodegenerative Disease Models

Alzheimer's Disease (Tauopathies and Amyloid-β Pathology)

Alzheimer's disease (AD) is characterized by two main pathological hallmarks: extracellular plaques of amyloid-β (Aβ) protein and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. youtube.com Tau is a microtubule-associated protein that, in its normal state, stabilizes microtubules, which are crucial for axonal transport and neuronal structure. creative-biolabs.com In tauopathies like AD, tau detaches from microtubules, becomes abnormally phosphorylated, and aggregates, leading to microtubule destabilization and neuronal dysfunction. nih.govyoutube.com

The therapeutic potential of targeting HDAC6 with inhibitors like this compound in AD stems from HDAC6's role as the primary deacetylase of α-tubulin. nih.gov Acetylation of α-tubulin is a key post-translational modification that enhances microtubule stability. In AD, reduced microtubule stability is an early event in pathogenesis. nih.gov By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, thereby promoting the stabilization of microtubules. This action is hypothesized to restore axonal transport, mitigate neuronal damage, and potentially counteract the toxic effects of pathological tau. While direct studies of this compound in AD models are limited in the available literature, the inhibition of HDAC6 is considered a promising therapeutic strategy for neurodegenerative disorders, including Alzheimer's disease. nih.gov

Parkinson's Disease (Alpha-Synuclein Toxicity and Aggresome Formation)

Parkinson's disease (PD) is defined by the progressive loss of dopaminergic neurons and the presence of intracellular inclusions called Lewy bodies, which are primarily composed of aggregated α-synuclein protein. nih.govmdpi.com The accumulation and aggregation of misfolded α-synuclein are central to the disease's pathogenesis. mdpi.com

HDAC6 plays a critical role in cellular mechanisms for clearing protein aggregates. It contains a ubiquitin-binding domain that allows it to recognize and bind to misfolded, ubiquitinated proteins. researchgate.netnih.gov HDAC6 then facilitates the transport of these protein aggregates along microtubule tracks to a perinuclear site to form an aggresome, which is later cleared by autophagy. researchgate.netnih.gov

Investigations into the role of HDAC6 in PD models have yielded complex results. On one hand, HDAC6 is involved in the clearance of protein aggregates, suggesting its inhibition could be detrimental. However, other studies indicate a more intricate relationship. In an α-synuclein overexpressing cellular model, treatment with this compound to inhibit HDAC6 and increase α-tubulin acetylation was found to significantly induce the formation of α-synuclein oligomers, an early step in the aggregation process. mdpi.com This suggests that altering microtubule dynamics through HDAC6 inhibition can directly influence the aggregation propensity of α-synuclein. mdpi.com The precise impact of modulating HDAC6 activity in the context of α-synuclein toxicity remains an active area of research, with the balance between promoting aggregate clearance and influencing oligomer formation being a key point of investigation. researchgate.netmdpi.com

Table 2: Effect of this compound on α-Synuclein in a Cellular Model

Model Treatment Key Observation Implication Reference
SK-N-SH cells overexpressing α-synuclein 12 µM this compound for 2 hours Increased acetylated α-tubulin Confirms target engagement mdpi.com

HIV-Associated Neurological Impairment

HIV-Associated Neurocognitive Disorders (HAND) represent a spectrum of neurological impairments that can affect individuals with HIV, even with effective antiretroviral therapy. mdpi.com The pathology is driven by chronic neuroinflammation and the neurotoxic effects of viral proteins, such as Tat and gp120, which can be expressed in the brain despite systemic viral suppression. mdpi.comnih.gov This leads to synaptic injury, neuronal dysfunction, and cognitive decline. mdpi.com

Epigenetic dysregulation, particularly involving histone deacetylases (HDACs), is implicated in the pathogenesis of HAND. nih.gov For example, the HIV-1 Tat protein has been shown to upregulate HDAC2 expression in neuronal cells, leading to the repression of genes involved in synaptic plasticity. nih.gov While direct studies investigating this compound or the specific role of HDAC6 in HAND models were not prominent in the reviewed literature, the functions of HDAC6 are relevant to neurodegenerative processes. HDAC6's role in regulating microtubule-based transport and protein aggregate clearance is crucial for neuronal health. researchgate.net Disruption of these pathways is a common feature in many neurodegenerative conditions, and chronic inflammation and viral protein toxicity in HAND could plausibly impact these HDAC6-mediated functions. Therefore, exploring the role of HDAC6 and the potential therapeutic utility of its selective inhibitors in HAND models is a logical future direction. mdpi.com

Multiple Sclerosis

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. frontiersin.org Animal models, such as the experimental autoimmune encephalomyelitis (EAE) model, are commonly used to study the disease and test potential therapies. criver.com

Table 3: Effects of Selective HDAC6 Inhibition in an EAE Mouse Model of Multiple Sclerosis

Model Treatment Key Findings Reference
EAE Mice ACY-738 (HDAC6 inhibitor) Delayed disease onset frontiersin.org
EAE Mice ACY-738 (HDAC6 inhibitor) Reduced cumulative disease severity by ~50% frontiersin.org

Ischemic Brain Injury and Stroke

In preclinical models of ischemic stroke, this compound has demonstrated significant neuroprotective effects. nih.gov The primary model used to investigate these effects is the middle cerebral artery occlusion (MCAO) model in mice, which simulates the blockage of a major cerebral artery. nih.gov

In a key study, pretreatment of mice with this compound for two days prior to inducing ischemia resulted in a marked reduction in the size of the cerebral infarct (the area of dead tissue) and the severity of cortical edema 24 hours after the occlusion. nih.gov This protective effect was linked to this compound's ability to upregulate the expression of endothelial nitric oxide synthase (eNOS). nih.gov The study found that this compound stabilizes eNOS mRNA transcripts, leading to increased protein levels and NO production, which has potent neuroprotective properties. nih.gov Notably, these effects were found to be independent of this compound's inhibitory action on HDAC6's deacetylase activity, pointing to a distinct mechanism of action in this context. nih.gov Other studies using different HDAC6 inhibitors, such as Tubastatin A, have also reported robust neuroprotection and improvement of functional outcomes in stroke models, further supporting the therapeutic potential of targeting this pathway. mdpi.comresearchgate.net

Table 4: Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke

Model Treatment Outcome Measured Result Reference
MCAO Mice This compound (5 mg/kg) Cerebral Infarct Size Significantly reduced vs. vehicle control nih.gov
MCAO Mice This compound (5 mg/kg) Cortical Edema Significantly reduced vs. vehicle control nih.gov
MCAO Mice This compound (5 mg/kg) Neurological Deficit Score Significantly improved vs. vehicle control nih.gov

Antiviral Research

This compound has demonstrated significant antiviral activity against the Japanese Encephalitis Virus (JEV), a neurotropic flavivirus. mdpi.comnycu.edu.tw Research indicates that this compound inhibits JEV replication by decreasing viral RNA synthesis. mdpi.comnih.gov It effectively reduces the virus-induced cytopathic effect and apoptosis in infected human cerebellar medulloblastoma cells. mdpi.comnih.gov

Studies have quantified the potent inhibitory effects of this compound on JEV. It was found to inhibit the JEV yield with a 50% inhibitory concentration (IC50) of 0.26 µM. mdpi.comnih.gov Furthermore, this compound significantly blocked the production of intracellular infectious virus particles, showing an IC50 of 1.52 µM. mdpi.comnih.gov The mechanism of action involves the hyperacetylation of Heat shock protein 90 (Hsp90), a substrate of HDAC6. This hyperacetylation is suggested to reduce the interaction between Hsp90 and the JEV non-structural protein 5 (NS5), which is crucial for viral replication. mdpi.comnih.gov Consequently, this compound treatment leads to the suppression of NS5 expression and the synthesis of the antisense viral RNA genome in infected cells. mdpi.comnih.gov

ParameterIC50 Value (µM)Reference
JEV Yield Inhibition0.26 mdpi.comnih.gov
Intracellular Infectious Virion Production1.52 mdpi.comnih.gov
Pre-treatment Antiviral Activity1.89 mdpi.comnih.gov
Post-treatment Antiviral Activity2.05 mdpi.comnih.gov
Simultaneous-treatment Antiviral Activity4.88 mdpi.comnih.gov

This compound functions as a host-targeting antiviral agent, a strategy that focuses on inhibiting host cell factors that viruses rely on for replication. mdpi.comnih.gov This approach offers advantages over traditional virus-targeting antivirals, such as a higher barrier to the development of drug resistance, as host cell proteins are less prone to mutation than viral proteins. nih.govasm.org

In the context of JEV, this compound's action on the host protein HDAC6 exemplifies this modality. mdpi.com By inhibiting HDAC6, this compound modulates the acetylation status of host proteins like Hsp90, thereby disrupting the Hsp90-NS5 interaction necessary for JEV replication. mdpi.comnih.gov This demonstrates that this compound interferes with the virus's ability to usurp the host's cellular machinery. Time-of-addition assays have shown that this compound exhibits both preventive and therapeutic potential; it is effective when administered before, during, and after viral infection. The greatest potency was observed in a pre-treatment scenario (IC50 of 1.89 μM), but it also effectively inhibited JEV replication in post-treatment experiments (IC50 of 2.05 μM), highlighting its potential to act on established infections. mdpi.comnih.gov This positions this compound as a promising candidate for developing host-directed therapies against JEV and potentially other viral infections that depend on similar host pathways. mdpi.comnih.gov

Cardiovascular and Endothelial Function Studies

This compound has been investigated for its potential to mitigate endothelial dysfunction, a key early event in the development of many cardiovascular diseases. nih.govnih.govfrontiersin.org A primary mechanism underlying this protective effect is its ability to up-regulate the expression of endothelial nitric oxide synthase (eNOS). nih.govnih.gov eNOS is critical for producing nitric oxide (NO), a molecule essential for maintaining vascular homeostasis and endothelium-dependent relaxation. nih.gov

Research has shown that this compound dramatically increases eNOS expression in various endothelial cell lines. nih.gov Interestingly, this effect was found to be independent of its HDAC6 inhibitory activity. Instead, this compound works by stabilizing eNOS messenger RNA (mRNA) transcripts, preventing their degradation. nih.govnih.gov This mechanism was also observed to counter the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα), which is known to cause endothelial dysfunction by promoting the degradation of eNOS mRNA. nih.gov In animal models, such as diabetic db/db mice which exhibit impaired endothelial function, treatment with this compound improved endothelium-dependent vasorelaxation and increased eNOS expression. nih.govresearchgate.net These findings suggest that this compound could be beneficial for managing cardiovascular conditions associated with endothelial dysfunction. nih.govconsensus.app

Building on its positive effects on endothelial function, this compound has also been shown to attenuate atherogenesis, the process of plaque formation in the arteries. nih.govnih.gov In mouse models designed to develop atherosclerosis, administration of this compound yielded several protective vascular effects. nih.gov

One key finding was that this compound significantly blunted the increase in pulse wave velocity, an index of arterial stiffness and a marker of vascular health that is typically elevated in atherogenic conditions. nih.govnih.gov Furthermore, this compound protected blood vessels from defective vasorelaxation. nih.govnih.gov Histological analysis confirmed these functional improvements, as the plaque burden, measured by Oil Red O staining in the aortas, was significantly lower in mice that received this compound compared to untreated atherogenic mice. nih.gov These results indicate that by preserving endothelial function and reducing vascular stiffness, this compound can interfere with the progression of atherosclerosis. nih.gov

Disease ModelKey Findings with this compound TreatmentReference
Diabetic (db/db) MiceImproved endothelium-dependent vasorelaxation; Increased eNOS expression. nih.govresearchgate.net
PCSK9-induced Atherosclerosis MiceBlunted increase in pulse wave velocity (reduced arterial stiffness); Protected against defective vasorelaxation; Significantly less plaque burden in the aorta. nih.govnih.gov
Hypercholesterolemia-induced Endothelial Dysfunction MiceProtective effect against endothelial dysfunction; Stimulated CSE transcription in the corpus cavernosum. oup.com

Enhancement of Endothelium-Dependent Vasorelaxation

This compound has been shown to enhance endothelium-dependent vasorelaxation in murine aortas. nih.gov Research indicates that this compound treatment can significantly improve the relaxation of blood vessels in response to acetylcholine. nih.govnih.gov This effect is largely attributed to its ability to increase the expression of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net The upregulation of eNOS leads to greater production of nitric oxide (NO), a critical signaling molecule for vasodilation. nih.govspandidos-publications.com

Mechanistically, this compound appears to increase eNOS expression by enhancing the stability of its messenger RNA (mRNA), rather than through its inhibitory effect on histone deacetylase 6 (HDAC6) activity. nih.gov This stabilization of eNOS mRNA transcripts prevents their degradation, leading to sustained protein expression and NO production. nih.gov In studies involving diabetic mice (db/db mice), this compound treatment was found to improve endothelial function. nih.govresearchgate.net Furthermore, in a mouse model of atherosclerosis, this compound protected vessels from defective vasorelaxation. nih.govfrontiersin.org The vasoprotective effects of this compound are dependent on eNOS, as its effects on acetylcholine-mediated vasorelaxation were largely abolished in the presence of a NOS inhibitor. nih.gov

Table 1: Summary of this compound's Effects on Endothelium-Dependent Vasorelaxation
ParameterObserved EffectMechanismModelReference
VasorelaxationEnhanced acetylcholine-induced relaxationIncreased eNOS expression and NO productionMurine aorta, Diabetic (db/db) mice, Atherosclerotic mice nih.govnih.govresearchgate.netfrontiersin.org
eNOS ExpressionDramatically increasedStabilization of eNOS mRNA transcriptsEndothelial cell lines, Murine models nih.gov
Endothelial DysfunctionAmeliorated TNFα-induced dysfunctionInhibition of proinflammatory cytokine-induced degradation of eNOS transcriptsMouse aorta nih.gov

Fibrotic and Wound Healing Research

In the context of skin fibrosis, this compound has demonstrated the ability to decelerate the pro-fibrotic effects induced by transforming growth factor-beta 1 (TGF-β1) in human dermal fibroblasts. nih.govresearchgate.net TGF-β1 is a key cytokine that promotes fibrosis by stimulating fibroblasts to differentiate into myofibroblasts and produce excessive extracellular matrix proteins like collagen. researchgate.net Treatment with this compound has been shown to undermine the TGF-β1-induced increases in type I collagen (COL1) and fibronectin (FN) protein levels in these cells. researchgate.net This suggests that this compound can interfere with the signaling pathways that lead to the pathological accumulation of matrix proteins in fibrotic skin conditions. researchgate.net The mechanism of this anti-fibrotic action is linked to the regulation of HDAC6-mediated deacetylation of α-tubulin and Hsp90. nih.govresearchgate.net

This compound has been found to modulate the behavior of dermal fibroblasts, which are key cells in the process of wound healing. researchgate.net Specifically, research has shown that this compound can inhibit the proliferation and migration of these fibroblasts. researchgate.net While fibroblast proliferation and migration are essential for normal wound repair, their excessive activity can lead to pathological scarring. researchgate.net In experimental settings, this compound was observed to decrease fibroblast growth and migration. researchgate.net It achieved this by down-regulating the expression of several proteins that are up-regulated by TGF-β1 and are involved in pathological wound repair, including COL1A1, COL3, and α-SMA. researchgate.net By inhibiting these processes, this compound may play a beneficial role in preventing excessive scar formation. researchgate.net

Table 2: this compound's Impact on Fibroblast Function in Wound Repair
Cellular ProcessEffect of this compoundMolecular ChangesModelReference
ProliferationInhibitedDown-regulation of proliferation-associated proteinsPrimary skin fibroblasts researchgate.net
MigrationInhibitedDown-regulation of migration-associated proteinsPrimary skin fibroblasts researchgate.net
Extracellular Matrix ProductionDecreasedDown-regulation of COL1A1 and COL3 expressionHuman dermal fibroblasts, Rat wound model researchgate.netresearchgate.net

Immune System Modulation

The direct effects of this compound on neutrophil activity and migration are not extensively documented in the available research. However, the compound's mechanism of action, which involves the inhibition of HDAC6 and subsequent hyperacetylation of α-tubulin, targets a key component of the cellular cytoskeleton. spandidos-publications.com Microtubules, which are polymers of tubulin, are known to be critically involved in the migration and chemotaxis of neutrophils. nih.gov The dynamic instability of microtubules is essential for the directional movement of these immune cells towards sites of inflammation. nih.gov While some studies on other tubulin-modifying agents have shown effects on neutrophil migration, specific studies detailing this compound's role in this process are needed for a conclusive understanding. nih.gov

This compound has demonstrated anti-inflammatory effects in various preclinical models. It has been shown to reduce vascular inflammation. spandidos-publications.com This is partly achieved by mitigating the effects of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). nih.gov For instance, this compound can inhibit the TNFα-induced degradation of eNOS transcripts, thereby preserving endothelial function in the face of an inflammatory stimulus. nih.gov Additionally, by boosting eNOS activity, this compound can lead to elevated NO levels, which in itself can have anti-inflammatory properties. spandidos-publications.com

Considerations for Research Tool Application and Future Directions

Selectivity Profile and Off-Target Considerations

While Tubacin is widely recognized as a selective inhibitor of Histone Deacetylase 6 (HDAC6), a comprehensive understanding of its activity profile reveals a more complex pharmacological character.

This compound was identified from an in vivo screen for compounds that affect the acetylation state of α-tubulin, a primary substrate of HDAC6. nih.gov Its selectivity is largely attributed to its chemical structure, which features a large capping group designed to mimic the natural substrate of HDAC6. nih.gov This structural feature is critical for discriminating between HDAC6 and the class I HDAC isoforms. nih.gov While highly selective for HDAC6 over class I and other class II HDACs, it is important to note that selectivity is not absolute. For instance, one study reported IC50 values for this compound against HDAC3 as 130.90 nM, compared to 1.62 nM for HDAC6, indicating a significant but not infinite selectivity window. pnas.org

Table 1: Comparative Inhibitory Activity of this compound

TargetIC50 (nM)Reference
HDAC61.62 pnas.org
HDAC3130.90 pnas.org

Recent chemoproteomic studies have identified off-targets for many HDAC inhibitors. Notably, Metallobeta-lactamase Domain-Containing Protein 2 (MBLAC2) has been identified as a frequent off-target of hydroxamate-based inhibitors, including this compound. nih.govresearchgate.netnih.gov MBLAC2 is a poorly characterized palmitoyl-CoA hydrolase. nih.gov The inhibition of MBLAC2 by this compound is thought to be responsible for certain observed phenotypes that are independent of HDAC6 activity. nih.gov For example, the stimulation of exosome biogenesis by this compound has been hypothesized to stem from its inhibition of MBLAC2 rather than HDAC6. nih.gov Furthermore, research has shown that this compound can directly inhibit de novo sphingolipid biosynthesis in an HDAC6-independent manner by targeting serine palmitoyltransferase (SPT). nih.gov

A significant body of evidence demonstrates that this compound possesses biological activities that are not mediated through its inhibition of HDAC6. A primary example is its ability to up-regulate the expression of endothelial nitric oxide synthase (eNOS). nih.govjefferson.edu Studies have shown that this compound dramatically increases eNOS expression and nitric oxide (NO) production in endothelial cells. nih.govconsensus.app This effect was confirmed to be HDAC6-independent through experiments using siRNA-mediated knockdown of the HDAC6 gene, where this compound continued to increase eNOS mRNA and protein levels in HDAC6-deficient cells. nih.govresearchgate.net The mechanism appears to involve an increase in the stability of eNOS mRNA transcripts. nih.govjefferson.edu

Other HDAC6-independent actions include the induction of DNA damage, as indicated by the accumulation of γH2AX, and the downregulation of key oncogenic proteins such as MYC and cyclin D1, which contribute to its anti-tumor properties. nih.govoncotarget.com

Comparative Studies with Analogues and Derivatives

To dissect the specific contributions of HDAC6 inhibition from off-target or HDAC6-independent effects, researchers employ inactive analogues and compare this compound's activity with other selective HDAC6 inhibitors.

Nilthis compound is a close structural analogue of this compound that serves as an essential negative control in research. nih.govresearchgate.net It retains the bulk of this compound's chemical structure but lacks the hydroxamic acid group, which is replaced by a carboxylate. pnas.org This modification renders it inactive as an HDAC6 inhibitor. nih.govnih.gov Consequently, Nilthis compound does not affect α-tubulin or histone acetylation levels. pnas.org Its use allows researchers to distinguish effects caused by the inhibition of HDAC6 from those arising from off-target interactions or other properties of the core chemical scaffold. nih.govpnas.org However, it is noteworthy that Nilthis compound was found to be inactive in the inhibition of sphingolipid biosynthesis, meaning it does not serve as a control for this specific off-target effect of this compound. nih.gov Interestingly, like this compound, Nilthis compound was also found to dramatically increase eNOS expression, further confirming that this particular effect is independent of HDAC6 inhibition. nih.gov

Comparing this compound with other selective HDAC6 inhibitors reveals important differences in their biological activities, often highlighting this compound's unique HDAC6-independent effects.

Tubastatin A : While having similar selectivity and potency for HDAC6, Tubastatin A exerts opposite effects on eNOS expression compared to this compound; it has been shown to reduce eNOS protein expression. nih.gov Furthermore, unlike this compound, Tubastatin A does not cause the downregulation of MYC or cyclin D1, nor does it induce a DNA damage response, suggesting it is a more specific inhibitor of HDAC6 without the additional anti-tumor activities observed with this compound. oncotarget.com

ACY-1215 (Ricolinostat) : This selective HDAC6 inhibitor, which is structurally similar to this compound, was found to have no effect on eNOS expression, distinguishing its activity profile from that of this compound. nih.govresearchgate.net Both ACY-1215 and Tubastatin A have been investigated for their potential in treating Alzheimer's disease by reducing tau hyperphosphorylation and promoting clearance of amyloid-β. nih.gov

WT161 : Developed based on the same structural principles as this compound, WT161 was identified as a more potent and selective inhibitor of HDAC6. pnas.org It demonstrates superior potency in increasing α-tubulin acetylation in cells compared to this compound. pnas.org Biochemically, WT161 is more potent than this compound (IC50 = 0.40 nM vs. 1.62 nM for HDAC6) and has a significantly less complex chemical synthesis, making it a valuable alternative chemical probe. pnas.org

Table 2: Comparative Effects of Selective HDAC6 Inhibitors

CompoundEffect on eNOS ExpressionEffect on MYC/Cyclin D1Reference
This compoundIncreaseDecrease nih.govoncotarget.com
Nilthis compoundIncreaseNot Reported nih.gov
Tubastatin ADecreaseNo Effect nih.govoncotarget.com
ACY-1215No EffectNot Reported nih.gov

Formulation Strategies for Enhanced Research Utility and Delivery

The potent biological activity of this compound is contrasted by its significant hydrophobicity, which presents challenges for its use in aqueous experimental systems. nih.govconsensus.appnih.gov Effective delivery strategies are therefore crucial to harness its full research potential.

Development of Liposomal Encapsulation for Hydrophobic Formulations

Liposomal encapsulation has emerged as a highly promising strategy to overcome the poor aqueous solubility of this compound. nih.govnih.gov Due to its high hydrophobicity (log P > 7), this compound is believed to integrate into the phospholipid bilayer of liposomes. nih.gov This formulation approach enhances the delivery of this hydrophobic compound in aqueous environments typical of cell culture and in vivo models. nih.govconsensus.app

One method for preparing this compound-loaded liposomes is the ethanol (B145695) injection technique. nih.govnih.gov This involves dissolving this compound and lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol, in ethanol and then injecting this solution into an aqueous phase under controlled conditions. nih.gov

To optimize these formulations, statistical experimental designs like the Plackett-Burman design have been employed. nih.govnih.govresearchgate.net This approach allows for the efficient screening of various formulation and process variables to identify those that critically impact key attributes such as encapsulation efficiency and particle size. nih.govresearchgate.net For instance, studies have systematically varied the concentrations of this compound, DPPC, cholesterol, and surfactants like tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) to determine their influence on the final liposomal product. nih.gov

Initial research indicated that cholesterol and TPGS had a positive effect on encapsulation efficiency. nih.gov However, to refine the formulation, further optimization involved adjusting surfactant content, such as reducing TPGS and incorporating Kolliphor®, to achieve desired characteristics. nih.govnih.gov The resulting optimized liposomal this compound demonstrated enhanced biological activity, showing higher levels of α-tubulin acetylation in cells compared to the free form of the compound. nih.gov

Table 1: Influence of Formulation Components on Liposomal this compound Characteristics
ComponentObserved Effect on FormulationRationale / Notes
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)Primary lipid component forming the liposome (B1194612) bilayer.A common, well-characterized phospholipid used in liposome preparation.
CholesterolPositive correlation with encapsulation efficiency.Enhances the packing density of the lipid bilayer, potentially reducing drug leakage. nih.gov
TPGS (Tocopheryl polyethylene glycol succinate)Positive effect on encapsulation efficiency.Acts as a surfactant, enhancing the solubility of this compound in the organic phase during preparation. nih.gov
Kolliphor®Incorporated as an additional surfactant during optimization.Used to refine the formulation and mitigate undesirable effects of initial component concentrations. nih.govnih.gov

Unexplored Research Avenues and Mechanistic Studies

While the primary mechanism of this compound is the inhibition of HDAC6-mediated α-tubulin deacetylation, several other downstream effects and potential functions remain to be fully elucidated. nih.gov

One significant area for future investigation is the connection between HDAC6 inhibition and the DNA damage response. nih.gov Studies have shown that this compound treatment can lead to the accumulation of γH2AX, an early marker of DNA double-strand breaks, and activate the checkpoint kinase Chk2. nih.gov Furthermore, this compound induces the expression of DDIT3 (CHOP/GADD153), a transcription factor involved in cellular stress responses. nih.gov The precise molecular pathways linking the cytoplasmic deacetylation activity of HDAC6 to nuclear DNA damage signaling are not fully understood and represent a critical unexplored avenue.

Another emerging area is the potential for HDAC6 to function as a ubiquitin E3 ligase. This suggests a role for HDAC6 in targeting proteins for degradation via the ubiquitin-proteasome system, a function that may be independent of its deacetylase activity. The development of novel chemical probes, such as Proteolysis-Targeting Chimeras (PROTACs) that utilize HDAC6 inhibitors, is a new strategy to induce the degradation of HDAC6 rather than just inhibiting its enzymatic function. mdpi.com Investigating how this compound affects these potential non-canonical functions of HDAC6 could reveal new biological roles.

Additionally, some research suggests that this compound may have effects independent of HDAC6 inhibition. For example, one study observed that both this compound and its inactive analog, nilthis compound, could increase the expression of endothelial nitric oxide synthase (eNOS), implying a mechanism unrelated to HDAC6 deacetylase activity. nih.gov Exploring these potential off-target or scaffold-related activities is crucial for a comprehensive understanding of this compound's cellular effects.

Methodological Considerations and Advanced Techniques in this compound Research

Rigorous and well-controlled experimental design is paramount when using this compound to probe biological systems. A primary methodological consideration is the use of appropriate negative controls to distinguish between effects caused by HDAC6 inhibition and those that are non-specific. Nilthis compound, a close structural analog of this compound that lacks the hydroxamic acid group necessary for inhibiting the metalloenzyme HDAC6, is an essential control. nih.govnih.gov Comparing the effects of this compound to nilthis compound allows researchers to confirm that the observed biological outcomes are a direct result of HDAC6 inhibition. nih.govnih.gov

Advanced "omics" techniques are powerful tools for uncovering the broader cellular impact of this compound. Quantitative proteomics and acetylomics, using methods like SILAC-based mass spectrometry, can provide an unbiased, global view of changes in protein expression and acetylation status following this compound treatment. mdpi.com This can help identify novel, non-tubulin substrates of HDAC6 and map the downstream signaling cascades affected by its inhibition. mdpi.com

Q & A

Q. What experimental evidence supports Tubacin’s selectivity for HDAC6 over other HDAC isoforms?

this compound exhibits 350-fold selectivity for HDAC6 (IC₅₀ = 4 nM) compared to HDAC1 (IC₅₀ = 1.4 µM), validated through in vitro enzyme assays and cellular models (e.g., A549 cells) . Key methodologies include:

  • Enzyme inhibition assays : Compare IC₅₀ values across HDAC isoforms using fluorogenic substrates.
  • Cellular acetylation assays : Measure α-tubulin acetylation (a HDAC6-specific substrate) via Western blot after this compound treatment.
  • Competitive binding studies : Use isoform-specific inhibitors (e.g., TSA for pan-HDACs) to confirm selectivity .

Q. What are standard this compound concentrations for in vitro studies, and how do they vary across cell types?

this compound’s effective concentrations depend on the experimental endpoint:

Cell Type Endpoint Concentration Range Reference
A549 (lung cancer)α-tubulin acetylation (EC₅₀)2.5 µM
MM (myeloma)Growth inhibition (IC₅₀)5–20 µM
BMSCs (stem cells)Migration/proliferation0.25–0.5 µM
  • Recommendation : Perform dose-response curves for each cell line and endpoint.

Q. Which animal models are validated for studying this compound’s in vivo effects?

  • Cerebral ischemia : 5 mg/kg (i.p.) in mice reduces infarct size and edema .
  • Angiogenesis inhibition : Chicken embryo Matrigel assays show reduced vascularization .
  • Polycystic kidney disease (PKD) : 5 mg/kg (i.p.) attenuates kidney growth in murine models .

Advanced Research Questions

Q. How can conflicting data on this compound’s pro-survival vs. pro-apoptotic effects be resolved?

this compound exhibits context-dependent outcomes:

  • Pro-survival : At 8 µM, it protects LNCaP prostate cancer cells from H₂O₂-induced death via peroxiredoxin acetylation .
  • Pro-apoptotic : At 5–20 µM, it induces caspase activation in myeloma cells . Methodological considerations :
  • Assess redox status (e.g., ROS levels) and acetylation targets (e.g., peroxiredoxin vs. tubulin).
  • Use genetic models (e.g., HDAC6 knockout) to isolate mechanisms .

Q. What strategies optimize this compound’s synergistic effects with chemotherapeutics like paclitaxel?

  • Sequential dosing : Pre-treat with this compound (2.5 µM) to induce tubulin acetylation, followed by paclitaxel to stabilize microtubules .
  • Combination ratios : Use Chou-Talalay analysis to calculate synergy scores (e.g., CI < 1 indicates synergy) .
  • Biomarker validation : Monitor acetylated α-tubulin (HDAC6 inhibition) and mitotic arrest (paclitaxel efficacy) .

Q. How do this compound-induced extracellular vesicle (EV) changes influence tumor microenvironments?

this compound increases CD133+ EV release (6.6-fold in FEMX-I cells) by altering lipid composition . Key experimental approaches:

  • EV isolation : Ultracentrifugation + density gradient purification.
  • Functional assays : Co-culture EVs with stromal cells to assess pro-tumorigenic signaling (e.g., TGF-β, IL-6) .

Methodological Challenges & Solutions

Q. What controls are critical for ensuring reproducibility in this compound studies?

  • Positive controls : Trichostatin A (pan-HDAC inhibitor) to validate HDAC6-specific effects.
  • Solvent controls : DMSO concentration ≤0.1% to avoid off-target effects.
  • Batch consistency : Verify this compound purity (>95%) via HPLC and reference Certificates of Analysis (COA) .

Q. How should researchers address discrepancies in this compound’s IC₅₀ values across studies?

Variability arises from:

  • Assay conditions : Substrate type (e.g., fluorogenic vs. peptide-based), incubation time.
  • Cellular context : HDAC6 expression levels (e.g., overexpression vs. endogenous). Solution : Report detailed protocols (e.g., HDAC6 activity assay) and validate findings in ≥2 independent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tubacin
Reactant of Route 2
Reactant of Route 2
Tubacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.